molecular formula C10H8ClFO3 B13524105 Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate

Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate

Cat. No.: B13524105
M. Wt: 230.62 g/mol
InChI Key: LXFPWEMXIRPEJY-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H8ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-3-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Depending on the nucleophile used, products can include various substituted phenyl derivatives.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The major product is 3-(2-chloro-3-fluorophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Biological Studies: It serves as a tool for studying the effects of chloro and fluoro substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-3-oxopropanoate
  • Methyl 3-(3-fluorophenyl)-3-oxopropanoate
  • Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity, stability, and biological activity compared to similar compounds with only one type of substituent.

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)6-3-2-4-7(12)10(6)11/h2-4H,5H2,1H3

InChI Key

LXFPWEMXIRPEJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C(=CC=C1)F)Cl

Origin of Product

United States

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